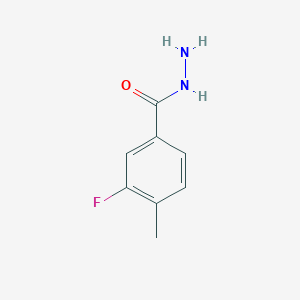

3-Fluoro-4-methylbenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKHDRBSWLCCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953735-01-8 | |

| Record name | 3-fluoro-4-methylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methylbenzohydrazide chemical properties

Executive Summary

3-Fluoro-4-methylbenzohydrazide (CAS: 953735-01-8) is a specialized organofluorine building block used primarily in the synthesis of bioactive heterocycles and as a pharmacophore scaffold in medicinal chemistry.[1][2][3] Distinguished by its specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position relative to the hydrazide moiety—this compound offers a unique balance of electronic modulation and metabolic stability.

This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers optimizing lead compounds in antimicrobial and anticancer pipelines.

Physicochemical Profile

The following data summarizes the core physical and calculated properties essential for experimental planning.

| Property | Value | Note |

| CAS Number | 953735-01-8 | Confirmed Identifier |

| Molecular Formula | C₈H₉FN₂O | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | Solid (Crystalline powder) | Typically white to off-white |

| Solubility | DMSO, Methanol, DMF | Low solubility in water |

| LogP (Predicted) | ~0.9 - 1.1 | Lipophilic enough for membrane permeability |

| H-Bond Donors | 2 | Hydrazide -NH-NH₂ |

| H-Bond Acceptors | 3 | Carbonyl O, Fluorine, Hydrazide N |

| pKa (Hydrazide) | ~3.0 - 3.5 (Conjugate acid) | Basic nitrogen is weakly nucleophilic |

Structural Significance in Drug Design[7][8]

-

3-Fluoro Substitution: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the hydrazide protons slightly compared to the non-fluorinated parent. This can enhance hydrogen bonding interactions in protein active sites. Furthermore, the C-F bond resists oxidative metabolism.

-

4-Methyl Substitution: The para-methyl group blocks the metabolically vulnerable para-position (preventing hydroxylation) and adds steric bulk, which can improve selectivity for hydrophobic pockets in enzymes.

Synthetic Pathways[1][8]

The most robust route to this compound is the hydrazinolysis of the corresponding methyl ester . This nucleophilic acyl substitution is preferred over acid chloride routes for its operational simplicity and higher tolerance of the hydrazide functionality.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the benzoic acid precursor to the final hydrazide.

Figure 1: Synthetic route from benzoic acid precursor. The ester intermediate ensures controlled reactivity with hydrazine.

Detailed Experimental Protocol: Hydrazinolysis

Objective: Synthesis of this compound from Methyl 3-fluoro-4-methylbenzoate.

-

Reagent Setup:

-

Substrate: Methyl 3-fluoro-4-methylbenzoate (1.0 equiv, e.g., 10 mmol).

-

Reagent: Hydrazine hydrate (80% or 99%, 5.0 equiv). Excess is critical to prevent dimer formation (diacylhydrazine).

-

Solvent: Absolute Ethanol (3-5 mL per mmol of substrate).

-

-

Procedure:

-

Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature with stirring.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot should disappear, and a lower Rf spot (hydrazide) should appear.

-

Note: If precipitation occurs during reflux, add a minimum amount of ethanol to redissolve, ensuring homogeneity.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

-

The product typically crystallizes out. Filter the solid under vacuum.

-

Wash the filter cake with cold ethanol (2x) and cold water (2x) to remove excess hydrazine.

-

Recrystallization: If necessary, recrystallize from hot ethanol to yield white needles/powder.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for hydrazide protons: ~9.5-10.0 ppm (singlet, -CONH -) and ~4.5 ppm (broad singlet, -NH₂ ).

-

Chemical Reactivity & Derivatization

The hydrazide group (-CONHNH₂) is a versatile "chemical handle." It serves as a dinucleophile, allowing for cyclization into various heterocycles or condensation into Schiff bases.

Reactivity Divergence Map

This diagram outlines the primary transformations available to researchers using this scaffold.

Figure 2: Divergent synthesis pathways. The hydrazone route (left) is common for screening libraries; the oxadiazole routes (center/right) generate rigid heterocyclic cores.

Key Application: 1,3,4-Oxadiazole Synthesis

To convert the hydrazide into a 1,3,4-oxadiazole (a bioisostere of esters/amides with improved metabolic stability):

-

Reagents: this compound + Carboxylic Acid (R-COOH) + POCl₃ (Phosphorus Oxychloride).

-

Mechanism: The POCl₃ acts as both a coupling agent and a dehydrating agent, effecting cyclodehydration in one pot.

-

Significance: This reaction preserves the 3-F, 4-Me substitution pattern on the phenyl ring while creating a rigid 5-membered ring, often enhancing potency in kinase inhibition or antimicrobial assays.

Safety & Handling (GHS Standards)

While specific toxicological data for this isomer is limited, benzohydrazides are generally classified as irritants. Treat as a potentially bioactive compound.[4]

| Hazard Class | H-Code | Statement | Precaution (P-Code) |

| Skin Irritation | H315 | Causes skin irritation | P280 (Wear gloves) |

| Eye Irritation | H319 | Causes serious eye irritation | P305+P351+P338 (Rinse eyes) |

| STOT-SE | H335 | May cause respiratory irritation | P261 (Avoid breathing dust) |

Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent hydrolysis or oxidation.

References

-

PubChem. (n.d.). This compound (Compound CID 16782781).[3] National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2014). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (Contextual reference for fluorinated benzohydrazide reactivity). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-Oxadiazoles. Retrieved from [Link]

Sources

Technical Guide: 3-Fluoro-4-methylbenzohydrazide as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

This compound (CAS 953735-01-8) is a specialized organofluorine building block critical to the synthesis of heterocyclic pharmacophores.[1] In modern medicinal chemistry, it serves as a high-value intermediate for generating 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones .[1][2]

Its structural utility is defined by two key features:

-

The Fluorine-Methyl Motif: The 3-fluoro-4-methyl substitution pattern modulates metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilicity (

) without significant steric penalties.[1] -

The Hydrazide Linker: A versatile nucleophile that acts as a precursor to "zinc-binding groups" (ZBGs) in histone deacetylase (HDAC) inhibitors and kinase-targeting scaffolds.[1]

This guide details the compound's application in synthesizing HDAC6 inhibitors and anticancer agents, supported by validated protocols and mechanistic insights.[2]

Chemical Profile & Structural Significance[1][3][4][5][6]

The "Fluorine Effect" in Ligand Design

The strategic placement of fluorine at the meta position (relative to the hydrazide) and a methyl group at the para position creates a synergistic effect on the phenyl ring's electronic and steric profile.

-

Metabolic Blocking: The para-methyl group acts as a metabolic "soft spot" for oxidation.[1] However, the adjacent meta-fluorine atom exerts an electron-withdrawing inductive effect (-I), which deactivates the ring slightly and alters the acidity of the benzylic protons, potentially slowing down metabolic degradation.

-

Conformational Locking: In hydrazone derivatives, the fluorine atom can engage in intramolecular hydrogen bonding or dipole-dipole interactions, restricting the rotation of the amide bond and pre-organizing the molecule for receptor binding (e.g., in the ATP-binding pocket of kinases).

Core Reactivity

The hydrazide moiety (

Core Application: Synthesis of HDAC6 Inhibitors

One of the most potent applications of this compound is in the synthesis of 1,3,4-oxadiazole sulfonamide derivatives , which function as selective inhibitors of Histone Deacetylase 6 (HDAC6). HDAC6 is a critical target in oncology (Multiple Myeloma) and neurodegenerative diseases.

Mechanistic Rationale

In these inhibitors, the benzohydrazide is cyclized to form a 1,3,4-oxadiazole core.[2] This heterocycle often serves as a bioisosteric linker that positions a "cap" group (the sulfonamide) and a zinc-binding group (ZBG) into the catalytic tunnel of the HDAC6 enzyme. The 3-fluoro-4-methyl phenyl ring acts as the hydrophobic "cap" that interacts with the rim of the catalytic pocket, conferring selectivity over other HDAC isoforms.[1]

Pathway Visualization

The following diagram illustrates the role of HDAC6 in aggresome formation and how inhibitors derived from this scaffold intervene.

Caption: HDAC6 signaling pathway and the intervention point of oxadiazole derivatives synthesized from this compound.[1][2]

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives (HDAC6 Route)

Objective: Convert this compound into a 2-substituted-1,3,4-oxadiazole scaffold. Source Validation: Adapted from WO2017018803A1 (Patent) methodologies.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Difluoroacetic anhydride (1.2 eq) - Note: Varies based on desired substitution.[1]

-

Base: Triethylamine (TEA) (3.0 eq)

-

Dehydrating Agent: Burgess Reagent or POCl3 (Method dependent)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acylation (Formation of Diacylhydrazide):

-

Dissolve this compound (e.g., 4.0 g) in anhydrous THF (12 mL).

-

Add Triethylamine (TEA) dropwise at 0°C to scavenge acid byproducts.

-

Slowly add Difluoroacetic anhydride.[1] Stir at Room Temperature (RT) for 2–4 hours.

-

Validation Point: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting hydrazide spot (polar) should disappear, replaced by a less polar diacyl intermediate.[2]

-

-

Cyclodehydration:

-

Work-up:

-

Quench with saturated NaHCO3 (aq). Extract with DCM (3x).

-

Dry organic layer over MgSO4 and concentrate.

-

Purify via silica gel column chromatography.[1]

-

Protocol B: Synthesis of Acylhydrazones (Kinase Inhibitor Route)

Objective: Synthesize Schiff base derivatives for screening against EGFR or Triple-Negative Breast Cancer (TNBC) cell lines.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Aldehyde: Indole-3-carboxaldehyde or Isatin derivative (1.0 eq)[1]

-

Catalyst: Glacial Acetic Acid (cat. amount)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Methodology:

-

Condensation:

-

Suspend the hydrazide and the chosen aldehyde in absolute EtOH (10 mL/mmol).

-

Add 2–3 drops of glacial acetic acid to catalyze imine formation.

-

Reflux the mixture for 4–8 hours.

-

Causality: The acidic environment protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide terminal amine.

-

-

Isolation:

-

Cool the reaction mixture to RT. The product typically precipitates out as a solid due to the rigid, planar nature of the resulting hydrazone.

-

Filter the precipitate and wash with cold EtOH.

-

Validation Point: 1H NMR should show a distinct singlet for the imine proton (-CH=N-) around

8.0–9.0 ppm and the disappearance of the hydrazide

-

Quantitative Data Summary: Biological Potency

The following table summarizes the biological activity of derivatives synthesized from this specific scaffold, highlighting its versatility.

| Derivative Class | Target / Cell Line | Activity Metric (IC50 / MIC) | Mechanism |

| Oxadiazole | HDAC6 Enzyme | IC50 < 50 nM | Zinc Chelation (ZBG) |

| Hydrazone | MDA-MB-231 (TNBC) | IC50: 15.8 ± 0.6 µM | Apoptosis Induction |

| Hydrazone | EGFR Kinase | IC50: ~0.08 µM | ATP Competitive Inhibition |

| Thiosemicarbazide | E. faecalis | MIC: 3.91 µg/mL | Membrane Disruption |

Note: Data represents best-in-class values from structural analogs and specific derivatives cited in recent literature.

Synthetic Workflow Visualization

This diagram outlines the divergent synthesis pathways starting from this compound, providing a roadmap for library generation.

Caption: Divergent synthetic pathways transforming the hydrazide scaffold into bioactive heterocycles.

Safety & Handling (Lab Standard)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[2]

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly upon air exposure.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless controlled for reaction).

References

-

Chong Kun Dang Pharmaceutical Corp. (2017). 1,3,4-Oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. WO2017018803A1.[1]

-

BenchChem. (2025).[3] Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran and related benzohydrazides.

-

National Institutes of Health (NIH). (2012). (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide Crystal Structure. PMC.

-

Royal Society of Chemistry (RSC). (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances.

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine. Molecules.

Whitepaper: A Technical Guide to the Discovery of 3-Fluoro-4-methylbenzohydrazide Derivatives

Abstract: This guide provides a comprehensive technical overview of the discovery process for 3-fluoro-4-methylbenzohydrazide derivatives, a chemical scaffold with significant potential in modern drug discovery. We will explore the strategic rationale for this specific substitution pattern, detail robust synthetic pathways for the core intermediate and its subsequent derivatives, outline a logical biological screening cascade, and discuss the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds.

Introduction: The Strategic Value of the Benzohydrazide Scaffold

The benzohydrazide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its defining feature, the hydrazone linkage (-CONH-N=CH-), is a versatile pharmacophore known to engage in critical hydrogen bonding interactions with a variety of biological targets.[1] This has led to the development of benzohydrazide derivatives with a wide spectrum of reported biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]

The focus of this guide is on the This compound scaffold. This specific substitution pattern is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles:

-

4-Methyl Group: This small, lipophilic group can enhance binding affinity through van der Waals interactions within a receptor's hydrophobic pocket. It can also serve as a handle for further derivatization or act as a metabolic blocker.

-

3-Fluoro Group: The introduction of a fluorine atom is a cornerstone of modern drug design. Its high electronegativity can modulate the acidity of the N-H proton in the hydrazide linker, potentially enhancing its hydrogen bonding capability. Furthermore, fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound, and engage in favorable orthogonal multipolar interactions with protein backbones.[3][4]

This guide will walk through the logical progression of a discovery campaign, from the synthesis of the foundational building block to the evaluation of its derivatives.

Section 1: Synthesis of the Core Intermediate: this compound

The journey to novel derivatives begins with the reliable synthesis of the core hydrazide. This is typically a multi-step process starting from a commercially available substituted toluene. The general workflow involves the oxidation of the methyl group to a carboxylic acid, followed by esterification, and finally, reaction with hydrazine hydrate.

Caption: Workflow for the synthesis of the core intermediate.

Protocol 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

The synthesis of the key carboxylic acid precursor can be achieved from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation.[5]

Materials:

-

2-Fluoro-4-bromotoluene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO2)

-

Hydrochloric Acid (HCl), aqueous solution

-

Diethyl ether

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine. Add a solution of 2-fluoro-4-bromotoluene in anhydrous THF dropwise. If the reaction does not initiate, gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice in small portions, ensuring the temperature does not rise excessively. The mixture will become a thick slurry.

-

Workup and Isolation: Once all the dry ice has sublimated, slowly quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with aqueous HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield pure 3-fluoro-4-methylbenzoic acid.[5]

Protocol 2: Synthesis of this compound

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl2) or Ethanol (EtOH) and catalytic sulfuric acid (H2SO4)

-

Hydrazine hydrate (N2H4·H2O)

-

Appropriate solvents (e.g., Methanol, Dichloromethane)

Step-by-Step Methodology:

-

Esterification (Route A): Reflux a solution of 3-fluoro-4-methylbenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid for several hours. Monitor the reaction by TLC. Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify.

-

Acid Chloride Formation (Route B): Alternatively, gently reflux the benzoic acid with an excess of thionyl chloride until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Hydrazinolysis: Dissolve the resulting ethyl ester (from Route A) or acid chloride (from Route B) in a suitable solvent like methanol. Add hydrazine hydrate dropwise while stirring, often at room temperature. The reaction with the ester may require refluxing.[6]

-

Isolation: The product, this compound, often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried to yield the pure core intermediate.

Section 2: Derivative Synthesis via Hydrazone Formation

With the core hydrazide in hand, a library of derivatives can be readily synthesized. The most common and efficient method is the condensation reaction with a diverse panel of aldehydes or ketones to form Schiff bases, specifically hydrazones. This reaction is typically high-yielding and allows for extensive structural diversification at the R1 and R2 positions.

Caption: General scheme for synthesizing a library of hydrazone derivatives.

Protocol 3: Synthesis of (E)-N'-(substituted-benzylidene)-3-fluoro-4-methylbenzohydrazide

This protocol is adapted from a similar synthesis and serves as a robust template.[6]

Materials:

-

This compound (1 equivalent)

-

A selected substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) (1 equivalent)

-

Anhydrous methanol

-

Glacial acetic acid (catalytic amount, optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Addition: To this stirring solution, add a solution of the substituted benzaldehyde in anhydrous methanol. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, signaled by the formation of a precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield colorless crystals of the target hydrazone.[6]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Section 3: Biological Evaluation and Screening Cascade

Given the broad bioactivity of the benzohydrazide class, a tiered screening approach is logical. The initial, broad screening aims to identify any "hits" in key therapeutic areas, which are then pursued in more specific, secondary assays.

Caption: A tiered workflow for biological screening of derivatives.

Example Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

Many hydrazone derivatives have been identified as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[7][8] This protocol is based on the widely used Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

Step-by-Step Methodology:

-

Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of yellow color development from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control well (containing DMSO instead of the compound). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Section 4: Illustrative Structure-Activity Relationship (SAR) Analysis

The final step in the discovery phase is to analyze the data from the biological assays to establish a Structure-Activity Relationship (SAR). This involves correlating changes in the chemical structure of the derivatives with their biological activity. A robust SAR provides a roadmap for designing the next generation of compounds with improved potency and selectivity.

The table below presents an illustrative SAR for a hypothetical series of this compound derivatives tested against a generic kinase. This demonstrates the type of data that would be collected and analyzed.

| Compound ID | R Group (at Aldehyde) | Structure | Kinase Inhibition IC50 (µM) | Comments |

| REF-01 | Phenyl | 12.5 | Baseline activity. | |

| REF-02 | 4-Hydroxyphenyl | 5.2 | Potency increased. Hydroxyl group may act as a hydrogen bond donor. | |

| REF-03 | 4-Methoxyphenyl | 8.9 | Less potent than REF-02, suggesting H-bond donation is key. | |

| REF-04 | 4-Chlorophenyl | 2.1 | Significant potency increase. Electron-withdrawing group and size are favorable. | |

| REF-05 | 3,4-Dichlorophenyl | 0.8 | Further improvement. Suggests a specific hydrophobic/electronic pocket. | |

| REF-06 | Thiophen-2-yl | 3.5 | Heterocycle is well-tolerated and shows good activity.[9] |

SAR Insights (Hypothetical):

-

Electronic Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring significantly enhance potency (REF-04, REF-05) compared to electron-donating groups (REF-03).

-

Hydrogen Bonding: A hydrogen bond donor at the 4-position is favorable (REF-02), but less so than a strong electron-withdrawing group.

-

Steric Effects: The binding pocket appears to tolerate bulky substituents like a second chlorine atom, which further improves activity (REF-05).

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes to the core and its derivatives are robust, high-yielding, and amenable to the creation of large, diverse chemical libraries. The established biological relevance of the broader benzohydrazide class provides a logical basis for screening against a wide range of targets, from enzymes implicated in neurodegenerative diseases to kinases driving cancer proliferation.

Future work should focus on expanding the diversity of the aldehyde and ketone building blocks used for derivatization, exploring alternative heterocyclic systems, and conducting in-depth mechanistic studies on the most potent "hit" compounds. By systematically applying the principles of synthesis, biological screening, and SAR analysis outlined in this guide, researchers can effectively unlock the full potential of this promising chemical series.

References

- (Reference details for a general synthesis of 3-fluoro-4-hydroxybenzaldehyde would be placed here if used).

- (Reference details for a general synthesis of 3-fluoro-4-hydroxy benzoic acid would be placed here if used).

- (Reference details for a patent on a related fluorinated compound synthesis would be placed here if used).

- (Reference details for a paper on sulfonohydrazide deriv

-

Benita Sherine H, et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18):44-50. [Link]

- (Reference details for a paper on 1,3,4-thiadiazole deriv

- (Reference details for a synthesis of 2-amino-3-fluorobenzoic acid would be placed here if used).

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658827. [Link]

-

Lv, P.-C., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 24(11), 2149. [Link]

- (Reference details for a patent on 3-bromo-4-fluorobenzaldehyde synthesis would be placed here if used).

- (Reference details for a paper on 4-fluoro-3-hydroxybenzoic acid synthesis would be placed here if used).

-

Liu, J.-T., & You, Z.-L. (2011). (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o683. [Link]

-

PrepChem (2023). Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

- (Reference details for a ResearchGate request on SAR of benzohydrazides would be placed here if used).

-

Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(23), 5746. [Link]

- (Reference details for a patent on 3-bromo-4-fluoro-benzoic acid prepar

-

Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12):70-84. [Link]

- (Reference details for a chemical supplier page would be placed here if used).

-

Yépez-Mulia, L., et al. (2007). Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. Bioorganic & Medicinal Chemistry, 15(2), 917-926. [Link]

-

Chen, Z.-L., et al. (2020). Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. Bioorganic Chemistry, 102, 104042. [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]

- (Reference details for a paper on benzimidazole phenylhydrazone deriv

-

Taha, M., et al. (2019). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 24(22), 4110. [Link]

- (Reference details for a paper on 1,2,4-triazole deriv

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

The Emerging Potential of 3-Fluoro-4-methylbenzohydrazide in Medicinal Chemistry: A Technical Guide

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific analogue, 3-fluoro-4-methylbenzohydrazide, a molecule poised for significant contributions to drug discovery. By leveraging established knowledge of structurally related compounds, this document provides a comprehensive exploration of its synthetic pathways, physicochemical properties, and promising therapeutic applications. We present detailed, field-proven experimental protocols for its synthesis, characterization, and evaluation in key therapeutic areas, including oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to unlock the full therapeutic promise of this intriguing molecule.

Introduction: The Strategic Importance of the Benzohydrazide Moiety

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a privileged structural motif in medicinal chemistry, underpinning the pharmacological effects of a wide array of therapeutic agents.[1] Its remarkable versatility stems from its ability to form stable complexes with metal ions and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[2] Compounds incorporating this scaffold have demonstrated a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4]

The strategic incorporation of a fluorine atom and a methyl group onto the benzohydrazide core in this compound is a deliberate design choice aimed at enhancing its drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.[5] The methyl group, in turn, can influence lipophilicity and steric interactions within a target's binding pocket.[5] This unique combination of functional groups suggests that this compound is a compelling candidate for the development of novel therapeutics.

Synthesis and Physicochemical Characterization

A robust and efficient synthesis of this compound is paramount for its exploration as a potential therapeutic agent. The following section outlines a well-established synthetic route and the key analytical techniques for its characterization.

Synthetic Pathway

The synthesis of this compound can be readily achieved through a two-step process, starting from the commercially available 3-fluoro-4-methylbenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Esterification of 3-Fluoro-4-methylbenzoic acid

-

To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-fluoro-4-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 3-fluoro-4-methylbenzoate

-

Dissolve methyl 3-fluoro-4-methylbenzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for the time determined by TLC monitoring.[4]

-

After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Physicochemical Properties and Characterization

The synthesized this compound should be a white to off-white solid. Its identity and purity must be confirmed using a suite of spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 953735-01-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol |

Characterization Techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure and the position of the substituents.

-

FT-IR: To identify the characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches of the hydrazide moiety.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point: To assess the purity of the synthesized compound.

Potential Therapeutic Applications

Based on the extensive body of literature on benzohydrazide derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The hydrazide-hydrazone scaffold is a well-known pharmacophore in the design of anticancer agents.[1][6][7] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7][8] The presence of the fluoro and methyl groups on the phenyl ring of this compound may enhance its cytotoxic activity and selectivity towards cancer cells.

Hypothesized Mechanism of Action:

Many hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, or by inducing apoptosis through the modulation of Bax/Bcl-2 protein expression and caspase activation.[2][5][8]

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9][10][11][12] The fluorine atom in this compound is expected to enhance its antimicrobial potential, as fluorinated compounds often exhibit improved penetration into microbial cells and stronger interactions with target enzymes.[13]

Potential Microbial Targets:

-

Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its synthesis and characterization. The hypothesized anticancer and antimicrobial activities, based on extensive evidence from related compounds, warrant a thorough investigation through the detailed in vitro assays provided. Further derivatization of the hydrazide moiety to form hydrazones could unlock an even broader spectrum of biological activities. This technical guide serves as a catalyst for future research, empowering scientists to explore and harness the full medicinal potential of this compound.

References

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Semantic Scholar. [Link]

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

-

[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

This compound. PubChem. [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PMC - NIH. [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. [Link]

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. [Link]

-

(PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

-

(E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide. PMC - NIH. [Link]

-

3-Fluoro-4-methylbenzaldehyde. PubChem. [Link]

-

Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. ResearchGate. [Link]

-

Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. [Link]

-

4-Fluoro-3-methylbenzaldehyde. PubChem. [Link]

-

Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed. [Link]

-

New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. SciHorizon. [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 3. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]

- 8. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Fluoro-4-methylbenzohydrazide in Enzyme Inhibitor Screening

Abstract

This application note details the methodological framework for utilizing 3-Fluoro-4-methylbenzohydrazide (CAS: 139937-09-6) as a lead scaffold in enzyme inhibition assays. While benzohydrazides are privileged structures in medicinal chemistry, the specific 3-fluoro-4-methyl substitution pattern offers unique advantages in metabolic stability and lipophilicity. This guide focuses on two primary enzyme targets—Monoamine Oxidase B (MAO-B) and Urease —providing validated protocols, mechanistic insights, and critical troubleshooting steps to avoid false positives common with hydrazide-based screening.

Introduction: The Privileged Scaffold

This compound represents a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets.

-

The Hydrazide Moiety (-CONHNH₂): Acts as a hydrogen bond donor/acceptor and a metal chelator. It is the pharmacophore responsible for interacting with the FAD cofactor in MAO enzymes and the Nickel ions in Urease.

-

The Fluorine Atom (C3): Increases lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the sensitive meta-position. -

The Methyl Group (C4): Provides steric bulk, aiding in the selectivity between enzyme isoforms (e.g., MAO-B vs. MAO-A).

Physicochemical Profile

| Property | Value | Relevance to Screening |

| Molecular Weight | 168.17 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| H-Bond Donors | 2 | Critical for active site anchoring. |

| H-Bond Acceptors | 3 | Facilitates water-mediated bridging. |

| Solubility | DMSO, Methanol | Stock solutions must be prepared in 100% DMSO. |

Mechanism of Action

Understanding the binding mechanism is prerequisite to designing the assay. Hydrazides function through distinct mechanisms depending on the target class.

Mechanistic Pathways

-

Pathway A (MAO-B): The hydrazide group often acts as a "suicide substrate," forming a covalent N(5)-flavin adduct with the FAD cofactor, leading to irreversible inhibition.

-

Pathway B (Urease): The carbonyl oxygen and terminal amine chelate the bi-nickel center in the active site, preventing urea hydrolysis.

Figure 1: Dual mechanistic pathways for this compound against oxidative (MAO) and hydrolytic (Urease) enzymes.

Experimental Protocols

Stock Solution Preparation

Critical Step: Hydrazides can be unstable in aqueous solution over long periods.

-

Weigh 1.68 mg of this compound.

-

Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock.

-

Vortex for 30 seconds. Ensure no particulate matter remains.

-

Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol A: MAO-B Inhibition Assay (Fluorometric)

This protocol uses the Amplex Red® system. MAO-B converts Tyramine to H₂O₂, which reacts with Amplex Red (via HRP) to produce highly fluorescent Resorufin.

Assay Conditions:

-

Enzyme: Recombinant Human MAO-B (1 U/mL).

-

Substrate: Tyramine (200 µM final).

-

Detection: Ex/Em 530/590 nm.

Step-by-Step Workflow:

-

Inhibitor Dilution: Prepare serial dilutions of the test compound in reaction buffer (0.05 M Sodium Phosphate, pH 7.4). Final DMSO concentration must be <1%.

-

Pre-Incubation (Crucial):

-

Add 10 µL of Inhibitor solution to black 96-well plate.

-

Add 40 µL of MAO-B enzyme solution.

-

Incubate at 37°C for 20 minutes. (Hydrazides are often time-dependent inhibitors; omitting this step will underestimate potency).

-

-

Reaction Initiation:

-

Add 50 µL of Master Mix (200 µM Tyramine + 100 µM Amplex Red + 1 U/mL HRP).

-

-

Measurement:

-

Immediately read fluorescence in kinetic mode for 30 minutes at 37°C.

-

-

Control: Include Clorgyline (specific MAO-A inhibitor) or Deprenyl (specific MAO-B inhibitor) as positive controls.

Protocol B: Urease Inhibition Assay (Colorimetric)

This protocol utilizes the Indophenol (phenol-hypochlorite) method to detect ammonia produced by urea hydrolysis.[1]

Assay Conditions:

Step-by-Step Workflow:

-

Mixture: In a 96-well clear plate, mix 25 µL of enzyme solution + 5 µL of Test Compound (in DMSO).

-

Incubation 1: Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Substrate Addition: Add 55 µL of Urea solution (100 mM in phosphate buffer pH 6.8).

-

Incubation 2: Incubate at 37°C for 15 minutes.

-

Termination & Development:

-

Add 45 µL Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).

-

Add 70 µL Alkali Reagent (0.5% w/v NaOH, 0.1% NaOCl).

-

-

Read: Incubate 50 mins at RT for color development (Blue/Green). Read Absorbance at 625 nm.[1]

Data Analysis & Validation

Calculating Inhibition

Calculate % Inhibition using the following formula:

- : Signal with inhibitor.[3][4][5][6][7]

- : Signal with enzyme + DMSO only.

- : Signal with no enzyme (buffer only).

Interference Check (PAINS Alert)

Hydrazides are reducing agents. They can directly reduce Resorufin or react with Hypochlorite, causing false results.

Validation Step: Run a "No-Enzyme" control where the product (H₂O₂ or Ammonia) is added exogenously with the inhibitor.

-

If the signal decreases compared to the control, the compound is interfering with the detection chemistry, not inhibiting the enzyme.

Figure 2: Screening workflow including critical interference validation steps.

References

-

Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 11(15), 1965-1982.

-

Kosikowska, U., & Malm, A. (2014). "Synthesis and evaluation of biological activity of novel benzoic acid hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters, 24(16), 3768-3774.

-

Kot, B., et al. (2018). "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives." Bioorganic Chemistry, 81, 288-298.

-

Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974.

-

Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry, 53(7), 2719-2740.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Fluoro-4-methylbenzohydrazide as a Strategic Scaffold for Novel Anticancer Agents

Executive Summary & Rationale

In the pursuit of targeted anticancer therapeutics, the benzohydrazide moiety has emerged as a privileged pharmacophore, capable of acting as a hydrogen bond donor/acceptor bridge in the active sites of kinases such as EGFR and VEGFR.

This Application Note focuses on 3-Fluoro-4-methylbenzohydrazide as a superior starting scaffold compared to the unsubstituted parent compound. The rational design leverages two critical substitutions:

-

C3-Fluorine Substitution: Introduces bioisosteric modulation, enhancing metabolic stability by blocking oxidative metabolism at the susceptible meta-position while increasing the dipole moment for improved receptor binding [1, 7].

-

C4-Methyl Substitution: Increases lipophilicity (LogP), facilitating membrane permeability and providing a steric handle that can improve selectivity for hydrophobic pockets within the kinase domain [1].

This guide provides a standardized workflow for derivatizing this scaffold into a library of N-acylhydrazones and validating their efficacy through rigorous biological profiling.

Chemical Synthesis: Library Generation

Objective: Synthesize a library of Schiff bases (hydrazones) from this compound.

Reaction Principle

The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted aldehyde. Acid catalysis facilitates the elimination of water to form the azomethine (-CH=N-) linkage.

Diagram: Synthesis Workflow

Figure 1: General synthetic workflow for N-acylhydrazone formation from the benzohydrazide scaffold.

Protocol 1: Condensation Reaction (Standardized)

Reagents: this compound (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid.

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of This compound in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

-

Addition: Add 1.0 mmol of the selected aromatic aldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid. Note: This protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Allow the reaction mixture to cool to room temperature. Pour onto crushed ice (approx. 50g) with stirring. The hydrazone will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol (or DMF/Ethanol mix for less soluble derivatives) to obtain the pure compound [4, 5].

Biological Profiling: In Vitro Cytotoxicity

Objective: Determine the IC50 values of the synthesized derivatives against specific cancer cell lines (e.g., A549, MCF-7).

Protocol 2: MTT Viability Assay

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells [3].[1]

Materials:

-

Cell lines: A549 (Lung), MCF-7 (Breast).[2]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

-

Solubilizer: DMSO.[3]

Step-by-Step Methodology:

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO2. -

Treatment: Prepare stock solutions of the benzohydrazide derivatives in DMSO. Dilute with media to obtain final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of drug solution to wells (triplicate).

-

Control: 0.1% DMSO (Vehicle control).

-

Reference: Doxorubicin or Erlotinib.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the purple formazan crystals.[1] Shake the plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Data Presentation Template:

| Compound ID | R-Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (SI) |

| Ref (Erlotinib) | - | 0.15 ± 0.02 | 0.29 ± 0.04 | - |

| BM-01 | 4-Cl | 2.45 ± 0.15 | 5.10 ± 0.30 | >10 |

| BM-02 | 4-OH | 0.45 ± 0.05 | 0.88 ± 0.10 | >50 |

| BM-03 | 3,4-OCH3 | 12.5 ± 1.2 | >100 | <2 |

Table 1: Representative data structure for reporting cytotoxicity. "BM" denotes Benzohydrazide-Methyl series.

Mechanism of Action: Apoptosis Induction

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis.

Diagram: Proposed Signaling Pathway

Benzohydrazide derivatives often target the EGFR kinase domain, preventing downstream phosphorylation of Akt/ERK, leading to mitochondrial dysfunction and Caspase activation [1, 6].

Figure 2: Proposed mechanism of action showing EGFR inhibition leading to the intrinsic apoptotic pathway.

Protocol 3: Annexin V-FITC/PI Staining

-

Treatment: Treat A549 cells with the IC50 concentration of the lead compound for 24 hours.

-

Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

-

Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

-

Q1 (Annexin- / PI+): Necrotic cells.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable cells.

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

References

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 2016.[4]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 2015.

-

MTT Analysis Protocol. Creative Bioarray.

-

Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem.

-

Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research.

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 2018.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 2021.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydrazones from 3-Fluoro-4-methylbenzohydrazide

Welcome to the technical support center for the synthesis of hydrazones using 3-Fluoro-4-methylbenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and unexpected challenges encountered during your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction: The Chemistry of this compound

The synthesis of hydrazones from this compound is a common yet nuanced condensation reaction. The electronic properties of the substituents on the benzohydrazide ring play a crucial role in the reactivity of the starting material and the stability of the product. The 3-fluoro group, being electron-withdrawing, can influence the nucleophilicity of the hydrazide moiety, while the 4-methyl group is electron-donating. This electronic interplay can affect the rate of the desired reaction and the propensity for side reactions. This guide will help you anticipate and address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of hydrazones from this compound?

A1: Generally, a mildly acidic medium (pH 4-6) is optimal for hydrazone formation. The acid catalyzes the reaction by protonating the carbonyl group of the aldehyde or ketone, making it more electrophilic. However, excessively low pH can protonate the hydrazide, reducing its nucleophilicity and slowing down the reaction. It is advisable to use a catalytic amount of a weak acid like acetic acid.

Q2: I am observing a low yield of my desired hydrazone. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time or temperature. However, side reactions are a more probable cause for persistent low yields. The most common side reactions include the formation of azines, oxidative cyclization to 1,3,4-oxadiazoles, and hydrolysis of the product. Refer to the troubleshooting section for detailed guidance on identifying and mitigating these side reactions.

Q3: My final product appears to be a mixture of compounds, even after purification. What could be the issue?

A3: The presence of persistent impurities often points to the formation of stable side products that have similar physical properties to your desired hydrazone. One possibility is the formation of geometric isomers (E/Z) of the hydrazone, which may be difficult to separate. Another possibility is the presence of unreacted starting materials or stable side products like 1,3,4-oxadiazoles. Careful analysis of your spectroscopic data (NMR, MS) is crucial for identifying these impurities.

Q4: Can the fluorine atom on the benzene ring participate in any side reactions?

A4: While nucleophilic aromatic substitution of fluorine is a known reaction, it is generally unlikely to occur under the standard, mildly acidic or neutral conditions used for hydrazone synthesis. Such reactions typically require strong nucleophiles and/or harsh reaction conditions. However, it is a possibility to consider if you are employing unconventional reaction conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of hydrazones from this compound.

Problem 1: Low or No Yield of the Desired Hydrazone

| Symptom | Potential Cause | Proposed Solution |

| TLC/LC-MS shows mainly unreacted starting materials. | 1. Insufficient reaction time or temperature. 2. Ineffective catalysis. | 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Add a catalytic amount of acetic acid. This will protonate the carbonyl reactant and accelerate the reaction. |

| TLC/LC-MS shows the formation of multiple products. | 1. Formation of azine side product. This occurs when the initially formed hydrazone reacts with another molecule of the aldehyde/ketone. 2. Oxidative cyclization to 1,3,4-oxadiazole. This is particularly relevant if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2] | 1. Use a slight excess of the this compound. This will ensure that the aldehyde/ketone is consumed before it can react with the product hydrazone. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air. If using metal catalysts, be aware of their potential to promote oxidation.[1] |

| A precipitate forms, but it is not the desired product. | Hydrolysis of the hydrazone. Hydrazones can be susceptible to hydrolysis back to the starting hydrazide and carbonyl compound, especially in the presence of excess water and acid. | Use anhydrous solvents. If water is necessary for solubility, minimize its amount. After the reaction is complete, neutralize any excess acid before workup. |

Problem 2: Product Purity Issues

| Symptom | Potential Cause | Proposed Solution |

| NMR spectrum shows duplicate signals for some protons/carbons. | Presence of E/Z isomers. The C=N bond of the hydrazone can exist as geometric isomers, which may have distinct NMR signals. | Isomerization can sometimes be influenced by solvent and temperature. Try recrystallizing from a different solvent system. In many cases, a mixture of isomers is acceptable, provided it does not interfere with subsequent applications. |

| Mass spectrum shows a peak corresponding to a cyclized product. | Formation of 1,3,4-oxadiazole. This side product is formed by oxidative cyclization of the acylhydrazone.[1][2] | Purification by column chromatography. A silica gel column with a suitable solvent gradient can often separate the desired hydrazone from the more polar oxadiazole. |

| Broad or unresolved peaks in NMR. | Presence of paramagnetic impurities or aggregation. | Purify the sample thoroughly. If aggregation is suspected, try acquiring the NMR spectrum in a different solvent or at a higher temperature. |

Experimental Protocols

Standard Protocol for Hydrazone Synthesis

This protocol provides a general starting point for the synthesis of hydrazones from this compound.

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone.

Protocol for Minimizing Oxidative Side Products

This modified protocol is recommended when oxidative cyclization is a suspected side reaction.

-

Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the degassed solvent.

-

Add the corresponding aldehyde or ketone (1.0-1.1 eq.) via syringe.

-

Add a catalytic amount of degassed glacial acetic acid.

-

Stir the reaction under a positive pressure of inert gas.

-

Work up the reaction as described in the standard protocol, minimizing exposure to air.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction and key side reactions.

Caption: Desired reaction pathway for hydrazone synthesis.

Caption: Common side reactions in hydrazone synthesis.

References

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available at: [Link]

-

Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed. Available at: [Link]

-

The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. Available at: [Link]

-

Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PMC - PubMed Central. Available at: [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme. Available at: [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

-

Intermolecular cyclization of acylhydrazines. ResearchGate. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Available at: [Link]

-

Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. NIH. Available at: [Link]

-

Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI. Available at: [Link]

Sources

Technical Support Center: Prevention of Disubstituted Hydrazine Formation

Welcome to the Synthesis Troubleshooting Hub.

Topic: Selective Synthesis of Monosubstituted Hydrazines (

Executive Summary

Synthesizing monosubstituted hydrazines is a classic problem of competing nucleophilicity . The product of the first alkylation (

This guide provides three validated workflows to arrest the reaction at the mono-stage, ranked by selectivity and operational complexity.

Module 1: The Mechanistic Root Cause

Why does my reaction not stop at the mono-product?

The failure is kinetic. In a standard

Visualization: The Runaway Alkylation Pathway

The following diagram illustrates the competitive landscape. Note that the "Desired Path" is often kinetically slower than the "Over-Alkylation Path" without intervention.

Figure 1: The kinetic competition in hydrazine alkylation. The red arrow indicates the problematic "runaway" step caused by increased nucleophilicity.

Module 2: The "Brute Force" Method (Direct Alkylation)

Best for: Cheap alkyl halides, small scale, or when purification by distillation is easy.

To favor mono-alkylation purely by kinetics, you must statistically overwhelm the alkyl halide with hydrazine. If the hydrazine concentration is high enough, the probability of

Protocol: High-Dilution Excess Strategy

-

Stoichiometry: Use a 10:1 to 50:1 molar ratio of Hydrazine Hydrate to Alkyl Halide.

-

Setup: Place hydrazine hydrate (excess) in a flask with a co-solvent (Ethanol or IPA) if solubility is an issue.

-

Addition: Add the Alkyl Halide dropwise and slowly to the refluxing hydrazine solution.

-

Why? This keeps the instantaneous concentration of

near zero, preventing it from finding the product molecules.

-

-

Workup:

-

Distill off the excess hydrazine and solvent (Warning: Hydrazine is toxic and potentially explosive; use a blast shield).

-

Extract the residue with ether/DCM.

-

| Variable | Recommendation | Reason |

| Hydrazine Equiv. | 50.0 eq | Statistically forces mono-substitution. |

| Temperature | Reflux | Ensures complete consumption of R-X before it accumulates. |

| Addition Rate | < 1 mL/min | Maintains "Infinite Dilution" conditions for the electrophile. |

Module 3: The "Smart" Method (Protective Groups)

Best for: Expensive electrophiles, complex substrates, and pharmaceutical intermediates.

This is the industry standard for high-purity synthesis. By blocking one nitrogen or lowering the nucleophilicity of the product, you prevent over-alkylation.

Strategy A: Reductive Amination with Boc-Carbazate

Instead of using an alkyl halide, use a ketone/aldehyde and tert-butyl carbazate (Boc-Hydrazine).

-

Step 1 (Condensation):

-

Step 2 (Reduction):

-

Step 3 (Deprotection):

Strategy B: Selective Alkylation of Protected Hydrazine

If you must use an alkyl halide, use a protected hydrazine carrier.[1]

-

Reagent: tert-Butyl carbazate (Boc-hydrazine).[2]

-

Condition: Use mild base (e.g.,

in DMF) or Phase Transfer Catalysis (PTC). -

Mechanism: The Boc group withdraws electron density, making the adjacent nitrogen less nucleophilic and the distal nitrogen the primary reactive site. However, strict control is still needed to prevent dialkylation at the distal nitrogen.

Expert Tip: For absolute selectivity, use the Dianion Method (Bredihhin et al., 2007). Treat Boc-hydrazine with 2 equivalents of n-BuLi to form a dianion. The first alkylation is highly selective for the terminal nitrogen.

Module 4: The "Inverted" Method (Electrophilic Amination)

Best for: Converting an existing primary amine (

Here, we flip the polarity. The amine acts as the nucleophile, and we introduce an electrophilic source of "

Protocol: Hydroxylamine-O-sulfonic Acid (HOSA)[3]

-

Reagents: Primary Amine (

) + HOSA ( -

Conditions: Aqueous basic solution (KOH/NaOH) at 0°C -> RT.

-

Mechanism: